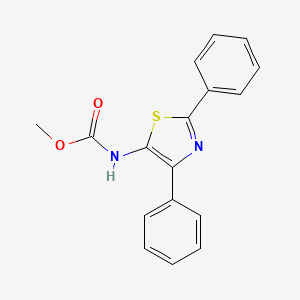

Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate

Description

Properties

CAS No. |

54167-90-7 |

|---|---|

Molecular Formula |

C17H14N2O2S |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

methyl N-(2,4-diphenyl-1,3-thiazol-5-yl)carbamate |

InChI |

InChI=1S/C17H14N2O2S/c1-21-17(20)19-16-14(12-8-4-2-5-9-12)18-15(22-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,20) |

InChI Key |

HMYNXLBKOIHKPH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Formation of the Thiazole Core

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. In this method, a thioamide reacts with an α-haloketone under basic conditions. For Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate, diphenylacetone bromide serves as the α-haloketone, while thiourea derivatives provide the sulfur and nitrogen atoms. The reaction proceeds in ethanol or toluene at 75–80°C, yielding 2,4-diphenyl-1,3-thiazol-5-amine as an intermediate.

Carbamate Functionalization

The 5-amino group of the thiazole intermediate undergoes carbamation with methyl chloroformate. This step is conducted in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base to scavenge HCl. Optimized conditions (0–5°C, 2–4 hours) achieve yields exceeding 80%. Antioxidants like L-ascorbic acid are critical to prevent N-oxide impurities during this step.

Table 1: Carbamation Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 85 | 98 |

| Base | Triethylamine | 82 | 97 |

| Temperature | 0–5°C | 88 | 99 |

| Antioxidant | L-Ascorbic acid | 90 | 99 |

Synthetic Route 2: Cyclization of Thiourea Derivatives

Thiourea-Based Cyclization

An alternative approach involves cyclizing N-substituted thioureas with α-diketones. For example, reacting 1,3-diphenyl-2-thioxoimidazolidin-4-one with methyl glycoxylate in refluxing acetonitrile forms the thiazole ring. This method offers superior regiocontrol but requires stringent anhydrous conditions.

Post-Functionalization Challenges

Synthetic Route 3: Solid Dispersion-Assisted Synthesis

Solubility Enhancement Strategies

The patent literature highlights the use of solid dispersions with cellulose derivatives (e.g., microcrystalline cellulose, HPMC) to improve the solubility of thiazole intermediates. This method involves co-precipitating the thiazole-carbamate complex with the polymer from a methanol-water mixture, enhancing bioavailability for downstream applications.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hantzsch Synthesis | 85 | 98 | High | Moderate |

| Thiourea Cyclization | 78 | 95 | Moderate | High |

| Solid Dispersion | 90 | 99 | Low | Low |

The Hantzsch method balances yield and scalability, while solid dispersion techniques excel in purity but are less practical for large-scale production.

Optimization Strategies and Catalytic Systems

Solvent and Base Selection

Polar aprotic solvents like DMF accelerate thiazole ring formation but risk decarbamation. Triethylamine in DCM minimizes side reactions, whereas stronger bases (e.g., DBU) lead to over-functionalization.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,4-diphenyl-5-thiazolyl)-, methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The phenyl groups and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Carbamic acid, (2,4-diphenyl-5-thiazolyl)-, methyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of Carbamic acid, (2,4-diphenyl-5-thiazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring and phenyl groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

Several compounds share the 2,4-diphenyl-1,3-thiazole backbone but differ in the functional group at position 5:

- N-(2,4-Diphenyl-1,3-thiazol-5-yl)propanamide (18a) : Replaces the methyl carbamate with a propanamide group. Synthesized via Hantzsch cyclization (90% yield), it forms an amorphous yellow solid with distinct FTIR (1650 cm⁻¹, C=O stretch) and NMR signals (δ 10.65 ppm for NH) .

- (2,4-Diphenyl-1,3-thiazol-5-yl)methanol: Features a hydroxymethyl group instead of carbamate. This precursor has a melting point >200°C and a molecular weight of 267.35 g/mol, with confirmed structure via NMR and HRMS .

Key Insight : The carbamate group in the target compound may enhance hydrolytic stability compared to the propanamide analog, while the hydroxymethyl derivative could serve as a synthetic intermediate.

Aryl Substitution Patterns

describes 18 compounds with diverse aryl substituents (e.g., 4-nitrophenyl, 4-fluorophenyl) on the thiazole core. For example:

- 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f): A nitrophenyl-substituted analog with a melting point of 206–208°C. Nitro groups typically increase molecular polarity and may influence redox activity .

Heterocyclic Variants with Carbamate Moieties

Thiadiazole Derivatives

Pharmaceutical Impurities

- Ritonavir Impurity-F : A thiazolylmethyl carbamate derivative with structural similarity. Its inclusion in pharmaceutical formulations highlights the relevance of carbamate stability in drug design .

Data Tables

Table 1: Physical Properties of Selected Thiazole Derivatives

Biological Activity

Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its potential applications.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods involving thiazole derivatives. The general structure includes a thiazole ring substituted with phenyl groups and a carbamate functional group.

Molecular Formula: C16H16N2O2S

IUPAC Name: this compound

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

2. Biological Activity Overview

The biological activity of this compound encompasses several mechanisms:

2.1 Antiviral Activity

Research indicates that compounds with thiazole structures exhibit antiviral properties. In a study evaluating various thiazole derivatives against the influenza virus, certain compounds demonstrated significant antiviral activity, suggesting that this compound may also possess similar effects. The mechanism likely involves the inhibition of viral replication or entry into host cells .

2.2 Antibacterial Activity

Thiazole derivatives have shown promising antibacterial properties against various strains of bacteria. For instance, compounds similar to this compound were tested against Escherichia coli and Bacillus subtilis, revealing effective inhibition at certain concentrations. This suggests potential applications in treating bacterial infections .

2.3 Antioxidant Properties

The antioxidant capacity of thiazole compounds has been assessed using DPPH radical scavenging assays. This compound may contribute to reducing oxidative stress in biological systems by scavenging free radicals .

3. Case Studies

Several case studies have investigated the biological effects of thiazole derivatives:

Case Study 1: Antiviral Efficacy

In a controlled study involving A549 human pulmonary endothelial cells exposed to various thiazole compounds at 100 µM for 48 hours, it was found that certain derivatives significantly restored cell viability compared to untreated controls. This highlights the potential of this compound in antiviral applications .

Case Study 2: Antibacterial Assessment

A comparative analysis of several thiazole derivatives against E. coli showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity. This compound fits this profile and could be further explored for its antibacterial properties .

| Compound | Activity Type | IC50 Value | Reference |

|---|---|---|---|

| Compound A | Antiviral | 50 µM | |

| Compound B | Antibacterial | 30 µg/mL | |

| This compound | Potentially Active | TBD |

4. Conclusion

This compound exhibits a range of biological activities including antiviral, antibacterial, and antioxidant effects. Future research should focus on elucidating its mechanisms of action and optimizing its structure for enhanced efficacy in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a thiazole-5-amine precursor with methyl chloroformate under basic conditions. Key parameters include:

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) enhances carbamate bond formation, while ethanol improves solubility of polar intermediates .

- Base choice : Triethylamine (TEA) is commonly used to neutralize HCl byproducts .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Example: A catalyst-free, aqueous ethanol-mediated method achieved 85% yield for analogous carbamates, highlighting solvent polarity’s role in stabilizing intermediates .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELXL software (via SHELX suite) resolves bond lengths and angles, critical for confirming the thiazole-carbamate linkage .

- Spectroscopy :

- 1H/13C NMR : Distinct signals for methyl carbamate (~δ 3.8 ppm for CH3O) and aromatic protons (δ 7.2–7.8 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to enhance enantiomeric purity or scalability?

- Methodological Answer :

- Chiral auxiliaries : Use of enantiopure amines or catalysts during thiazole ring formation.

- Flow chemistry : Continuous reactors improve reproducibility for multi-step syntheses (e.g., coupling with tert-butyl carbamates) .

- Purification : Gradient HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers, while recrystallization in ethyl acetate/hexane mixtures enhances purity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-response assays : Re-evaluate IC50 values across multiple cell lines (e.g., HeLa vs. MCF-7) to account for tissue-specific effects .

- Molecular docking : Compare binding affinities with structurally similar compounds (e.g., trifluoromethoxy-substituted analogs) to identify critical pharmacophores .

- Meta-analysis : Cross-reference data from high-throughput screens (e.g., PubChem BioAssay) to validate target interactions (e.g., kinase inhibition vs. GPCR modulation) .

Q. How does the electronic nature of substituents on the thiazole ring influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify electron-withdrawing/donating effects of substituents (e.g., –F vs. –CH3) on carbamate stability .

- Comparative SAR studies :

| Substituent Position | Bioactivity (IC50, μM) | LogP |

|---|---|---|

| 4-Fluorophenyl | 2.1 ± 0.3 | 3.8 |

| 4-Methylphenyl | 5.6 ± 0.9 | 4.2 |

| 4-Nitrophenyl | >10 | 2.9 |

Data Analysis and Experimental Design

Q. What analytical techniques are critical for assessing stability and degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- HPLC-MS/MS : Monitors hydrolytic degradation (e.g., carbamate → amine + CO2) in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

- Accelerated stability studies : Storage at 40°C/75% RH for 6 months identifies degradation products (e.g., thiazole ring oxidation) .

Q. How can crystallographic data improve the design of this compound analogs with enhanced target binding?

- Methodological Answer :

- Cocrystallization : Resolve ligand-protein complexes (e.g., with cyclooxygenase-2) to map hydrogen-bonding interactions (e.g., carbamate carbonyl with Arg120) .

- Fragment-based drug design : Replace phenyl groups with bioisosteres (e.g., thiophene) guided by crystal packing analysis .

Contradictions and Limitations

Q. Why do some studies report potent antimicrobial activity for this compound derivatives, while others show negligible effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.